molecular formula C21H18N2O2 B2987911 N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide CAS No. 866018-37-3

N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide

Cat. No. B2987911
M. Wt: 330.387
InChI Key: AZKFSWWQQKJLCN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS).


Scientific Research Applications

Chemical Synthesis and Chirality Compounds with benzofuran and pyrrol moieties have been explored for their potential in chemical synthesis, including the development of chiral auxiliaries for asymmetric synthesis. For example, halo-substituted N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides have demonstrated utility in stereoselective synthesis, achieving high enantiomeric purity in the production of α-methyl-α-amino acids, which are crucial for pharmaceutical applications (Belokon’ et al., 2002).

Crystal Structure Analysis The study of compounds closely related to N-(4-methylbenzyl)-benzamide, such as N-p-Methylbenzyl benzamide, through solid phase synthesis and crystal structure analysis, offers insights into the molecular arrangements that could be relevant for materials science and crystal engineering. Understanding these structures is fundamental for designing materials with specific properties (Luo & Huang, 2004).

Enantioselective Synthesis Enantioselective synthesis using benzofuran and pyrrol derivatives, as seen in the preparation of piperidines from (S)-methylpyroglutamate, showcases the potential of these compounds in creating molecules with high stereochemical control. This aspect is crucial for developing drugs with desired pharmacological activities (Calvez, Chiaroni, & Langlois, 1998).

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Research on benzofuran-7-carboxamides has identified them as novel scaffolds for PARP-1 inhibitors. This enzyme plays a significant role in DNA repair processes, and its inhibition is a targeted approach in cancer therapy. The development and optimization of these inhibitors could have profound implications in oncology (Lee et al., 2012).

Antifungal Applications Benzofuran derivatives, particularly those incorporating 1,2,3-triazole hybrids, have demonstrated significant antifungal potential. Such compounds have been evaluated against various rot fungi, indicating their potential as fungicidal agents. This research contributes to the development of new preservatives and treatments for fungal infections (Abedinifar et al., 2020).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to relevant academic or industry resources for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-pyrrol-1-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-8-10-16(11-9-15)14-22-21(24)20-19(23-12-4-5-13-23)17-6-2-3-7-18(17)25-20/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKFSWWQQKJLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide

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